molecular formula C5H3ClN4 B1347223 8-Chlorotetrazolo[1,5-a]pyridine CAS No. 40971-88-8

8-Chlorotetrazolo[1,5-a]pyridine

Cat. No.: B1347223
CAS No.: 40971-88-8
M. Wt: 154.56 g/mol
InChI Key: WGGNMQVGYLFOLB-UHFFFAOYSA-N
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Description

8-Chlorotetrazolo[1,5-a]pyridine is a heterocyclic compound with the molecular formula C(_5)H(_3)ClN(_4) It is characterized by a tetrazole ring fused to a pyridine ring, with a chlorine atom attached at the 8th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chlorotetrazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloropyridine with sodium azide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow techniques and advanced purification methods to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 8-Chlorotetrazolo[1,5-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The tetrazole ring can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K(_2)CO(_3)) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation/Reduction: Specific oxidizing or reducing agents, depending on the desired transformation.

Major Products: The major products of these reactions depend on the nature of the substituents introduced. For example, substitution with an amine would yield an aminotetrazolopyridine derivative.

Scientific Research Applications

8-Chlorotetrazolo[1,5-a]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule, particularly in the development of new pharmaceuticals.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of novel materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of 8-Chlorotetrazolo[1,5-a]pyridine varies depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved are subject to ongoing research, but it is believed that the compound can interfere with cellular processes critical for the survival and proliferation of pathogens or cancer cells.

Comparison with Similar Compounds

    Tetrazolo[1,5-a]pyridine: Lacks the chlorine substituent, which can significantly alter its reactivity and biological activity.

    8-Bromotetrazolo[1,5-a]pyridine: Similar structure but with a bromine atom instead of chlorine, potentially leading to different reactivity and applications.

    Tetrazolo[1,5-a]pyridine derivatives: Various derivatives with different substituents at the 8th position or other modifications to the tetrazole or pyridine rings.

Uniqueness: 8-Chlorotetrazolo[1,5-a]pyridine is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new materials and pharmaceuticals with specific desired properties.

Properties

IUPAC Name

8-chlorotetrazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4/c6-4-2-1-3-10-5(4)7-8-9-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGGNMQVGYLFOLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=N2)C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90321478
Record name 8-chlorotetrazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90321478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40971-88-8
Record name 40971-88-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=376704
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-chlorotetrazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90321478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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